7-(2-methoxyphenyl)-5-phenyl-4-(propan-2-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(2-methoxyphenyl)-5-phenyl-4-(propan-2-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyphenyl)-5-phenyl-4-(propan-2-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde, phenylhydrazine, and isopropylthiol in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7-(2-methoxyphenyl)-5-phenyl-4-(propan-2-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with substituted functional groups replacing the original methoxy or phenyl groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-methoxyphenyl)-5-phenyl-4-(propan-2-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in assays to evaluate its efficacy against various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications in material science and engineering.
Mechanism of Action
The mechanism of action of 7-(2-methoxyphenyl)-5-phenyl-4-(propan-2-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: A related compound with a similar heterocyclic structure, known for its therapeutic potential.
Pyrano[2,3-d]pyrimidine: Another similar compound with applications in medicinal chemistry and material science.
Uniqueness
7-(2-methoxyphenyl)-5-phenyl-4-(propan-2-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, phenyl, and propan-2-ylsulfanyl groups makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C22H21N3OS |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
7-(2-methoxyphenyl)-5-phenyl-4-propan-2-ylsulfanylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C22H21N3OS/c1-15(2)27-22-20-17(16-9-5-4-6-10-16)13-25(21(20)23-14-24-22)18-11-7-8-12-19(18)26-3/h4-15H,1-3H3 |
InChI Key |
MUXCHHUMXMXDKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=NC2=C1C(=CN2C3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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